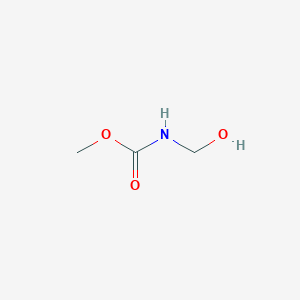
Methyl (hydroxymethyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (hydroxymethyl)-carbamate is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol It is an ester derivative of carbamic acid, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (hydroxymethyl)-carbamate can be synthesized through the reaction of carbamic acid derivatives with methanol under controlled conditions. One common method involves the esterification of carbamic acid with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of carbamic acid, (hydroxymethyl)-, methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the reaction efficiency and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (hydroxymethyl)-carbamate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (hydroxymethyl)-carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of carbamic acid, (hydroxymethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing carbamic acid, which can then interact with enzymes or other biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: Similar in structure but lacks the hydroxymethyl group.
Ethyl carbamate: Contains an ethyl group instead of a methyl group.
Carbamic acid, (hydroxymethyl)-, ethyl ester: Similar structure with an ethyl ester group.
Uniqueness
Methyl (hydroxymethyl)-carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for hydrogen bonding and increases its versatility in chemical reactions compared to other carbamate derivatives .
Eigenschaften
CAS-Nummer |
15438-65-0 |
|---|---|
Molekularformel |
C3H7NO3 |
Molekulargewicht |
105.09 g/mol |
IUPAC-Name |
methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) |
InChI-Schlüssel |
QLIOROOVARTAMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCO |
Kanonische SMILES |
COC(=O)NCO |
Key on ui other cas no. |
15438-65-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















